molecular formula C17H19ClN4O2 B6144610 3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 848658-76-4

3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6144610
CAS No.: 848658-76-4
M. Wt: 346.8 g/mol
InChI Key: BZKGONQOWRKCEO-UHFFFAOYSA-N
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Description

3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, a butyl group, and a chloromethyl group attached to a tetrahydropurine core. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl, butyl, and chloromethyl groups through various chemical reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of research and development sectors.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into smaller fragments.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted purines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-7-butyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 3-benzyl-7-butyl-8-(bromomethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 3-benzyl-7-butyl-8-(methyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

What sets 3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the chloromethyl group, in particular, allows for unique substitution reactions that can lead to the formation of a wide range of derivatives with potentially diverse applications.

Properties

IUPAC Name

3-benzyl-7-butyl-8-(chloromethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-2-3-9-21-13(10-18)19-15-14(21)16(23)20-17(24)22(15)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKGONQOWRKCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146769
Record name 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848658-76-4
Record name 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848658-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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